2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate
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Overview
Description
2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate is an organic compound with the molecular formula C15H11BrClNO3 and a molecular weight of 368.61 g/mol . This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is linked to a carbamoyl group and an acetate ester. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate typically involves the acylation of 2-((4-Bromo-2-chlorophenyl)carbamoyl)phenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2-((4-Bromo-2-chlorophenyl)carbamoyl)phenol+Acetic Anhydride→2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Hydrolysis: The major products are 2-((4-Bromo-2-chlorophenyl)carbamoyl)phenol and acetic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromo and chloro substituents can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromo-2-chlorophenyl)carbamoyl)phenol
- 2-((4-Bromo-2-chlorophenyl)carbamoyl)benzoic acid
- 2-((4-Bromo-2-chlorophenyl)carbamoyl)benzamide
Uniqueness
2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate is unique due to its acetate ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds
Properties
IUPAC Name |
[2-[(4-bromo-2-chlorophenyl)carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-13-7-6-10(16)8-12(13)17/h2-8H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGFVLLIMNDIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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